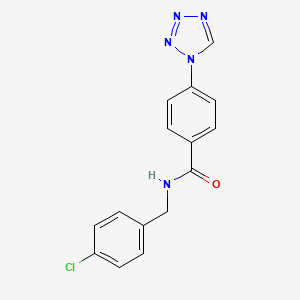

N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the para-position of the benzoyl group and a 4-chlorobenzyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₁₂ClN₅O, with a molar mass of 313.74 g/mol. Tetrazole rings are widely used in medicinal chemistry as bioisosteres for carboxylic acids due to their similar acidity (pKa ~4.5) but enhanced metabolic stability .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c16-13-5-1-11(2-6-13)9-17-15(22)12-3-7-14(8-4-12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIGPCXNQAWBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of 4-(1H-tetrazol-1-yl)benzoic acid: This can be achieved by reacting 4-aminobenzoic acid with sodium azide in the presence of a suitable catalyst.

Conversion to benzoyl chloride: The 4-(1H-tetrazol-1-yl)benzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride.

Nucleophilic substitution: The benzoyl chloride is reacted with 4-chlorobenzylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

- N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules used in pharmaceuticals and materials science.

2. Catalysis

- The compound may also find utility as a catalyst in chemical reactions, enhancing reaction rates and selectivity. This application is particularly relevant in green chemistry, where the aim is to minimize waste and improve efficiency.

Biological Applications

1. Antimicrobial Activity

- Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. This compound could potentially inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

2. Anticancer Properties

- Preliminary studies suggest that this compound may possess anticancer activity. The tetrazole moiety is known to enhance the bioactivity of certain drugs by improving their interaction with biological targets, such as enzymes involved in cancer cell proliferation.

3. Mechanism of Action

- The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, leading to inhibition of key pathways in microbial growth or cancer cell survival.

Medicinal Applications

1. Drug Development

- As a lead compound, this compound holds promise for the development of new therapeutic agents targeting specific diseases. Its structural characteristics may be optimized through medicinal chemistry approaches to enhance efficacy and reduce toxicity.

2. Pharmacological Studies

- Ongoing research is focused on understanding the pharmacokinetics and pharmacodynamics of this compound. Investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles are crucial for determining its viability as a drug candidate.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and benzamide moiety could play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide with structurally related compounds, focusing on substituent effects, heterocycle variations, and biological activities.

Substituent Variations

Impact : The benzyl group in the target compound may improve binding to hydrophobic pockets in biological targets compared to the rigid phenyl analog.

Heterocycle Variations

Impact : Tetrazole’s ionization at physiological pH enhances solubility and mimicry of carboxylate groups, whereas imidazole and triazole derivatives may exhibit distinct pharmacokinetic profiles.

Physicochemical and Structural Properties

*clogP values estimated using fragment-based methods.

Key Insight : The target compound balances moderate lipophilicity with solubility via tetrazole ionization, making it a promising candidate for further optimization.

Biological Activity

N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 4-chlorobenzyl group attached to a tetrazole moiety and a benzamide functional group . Its molecular formula is CHClNO, with a molecular weight of approximately 327.77 g/mol. The presence of the tetrazole ring is significant as it can influence the compound's biological and chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that tetrazole derivatives often exhibit diverse biological activities, particularly antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains.

Case Studies on Antimicrobial Activity

- In Vitro Studies : A study reported that tetrazole compounds demonstrated significant antimicrobial activity using the disc diffusion method. For instance, certain derivatives exhibited better activity than standard antibiotics like ampicillin against several bacterial cultures, including Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentrations (MIC) : In one study, compounds similar to this compound showed MIC values ranging from 31 μg/mL to 125 μg/mL against various pathogens, indicating moderate to strong antibacterial properties .

Anticancer Activity

Aside from antimicrobial properties, there is emerging evidence suggesting potential anticancer effects of tetrazole-containing compounds. Some studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

- Cell Line Studies : In vitro studies using cancer cell lines have shown that certain tetrazole derivatives can significantly reduce cell viability at concentrations comparable to those used in antimicrobial assays .

- Mechanistic Insights : The mechanism by which these compounds exert anticancer effects is believed to involve interference with specific signaling pathways associated with cell growth and survival .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via multi-step procedures involving nucleophilic substitution and amide coupling. For example, a tetrazole-containing benzamide scaffold can be prepared by refluxing 4-chlorobenzylamine with 4-(1H-tetrazol-1-yl)benzoyl chloride in anhydrous ethanol under acidic conditions (5 drops glacial acetic acid). Purification via reduced-pressure solvent evaporation and filtration yields the product. Alternative methods, such as General Procedure (GP) C, involve 1 mmol scale reactions with ethanol as a solvent, achieving yields up to 98% .

- Critical Factors : Reaction time (4–6 hours), solvent choice (absolute ethanol for solubility), and acid catalysis (acetic acid) are key to minimizing side products.

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic techniques?

- Characterization Workflow :

- 1H/13C NMR : Confirm the presence of the 4-chlorobenzyl group (δ 7.41 ppm, aromatic protons) and tetrazole ring (δ 9.39 ppm, NH proton). The benzamide carbonyl appears at δ 165.3 ppm in 13C NMR .

- Mass Spectrometry : SFC-MS (ESI) with [M+H]+ peaks around m/z 250–287 confirms molecular weight .

- HPLC : Purity analysis using reverse-phase columns (e.g., C18) with acetonitrile/water gradients.

Q. What are common impurities in the synthesis of this compound, and how can they be identified?

- Impurity Sources : Unreacted starting materials (e.g., 4-chlorobenzylamine) or hydrolysis byproducts (e.g., free tetrazole).

- Detection : LC-MS traces with retention time shifts or additional peaks. For example, unreacted benzaldehyde derivatives may appear at lower m/z values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or tetrazole) affect biological activity against targets like Trypanosoma brucei?

- SAR Insights : Replacing the 4-chlorobenzyl group with 4-fluorobenzyl or adding trifluoromethyl groups (e.g., in analogs from ) alters hydrophobicity and electron-withdrawing effects, impacting target binding. For instance, compound 73 (with trifluoromethyl) showed 75% yield and potent inhibition, while bulkier groups (e.g., isopropyl in compound 69) reduced activity (54% yield) .

- Experimental Design : Use in vitro assays (e.g., parasite viability) paired with logP measurements to correlate lipophilicity and potency.

Q. How can researchers resolve contradictions in bioactivity data across similar analogs?

- Case Study : If analog A shows high in vitro activity but low in vivo efficacy, assess metabolic stability via liver microsome assays. For example, trifluoromethyl groups () enhance metabolic stability, explaining discrepancies between in vitro and in vivo results .

- Data Reconciliation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50).

Q. What computational strategies are effective for predicting target interactions, such as with bacterial acps-pptase enzymes?

- Modeling Approach : Molecular docking (AutoDock Vina) using the trifluoromethyl-benzamide moiety as a pharmacophore. The compound’s planar structure allows π-π stacking with enzyme active sites, while chlorine atoms enhance halogen bonding .

- Validation : Compare docking scores with experimental IC50 values from enzymatic inhibition assays.

Q. How can PROTAC (Proteolysis-Targeting Chimera) strategies be applied to study this compound’s role in lipid metabolism?

- Design Framework : Conjugate the benzamide core to a E3 ligase recruiter (e.g., pomalidomide) via a flexible linker. demonstrates that sulfonamide-containing PROTACs effectively degrade PDEδ, a lipid metabolism regulator .

- Validation : Use Western blotting to monitor target protein degradation in cancer cell lines.

Q. What biochemical pathways are influenced by this compound’s interaction with bacterial enzymes?

- Mechanistic Insight : The compound targets acps-pptase, disrupting acyl carrier protein synthesis and fatty acid biosynthesis. This dual inhibition halts bacterial proliferation by starving cells of essential lipids .

- Pathway Analysis : Employ metabolomics (GC-MS) to track changes in fatty acid levels in treated vs. untreated bacterial cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.